4-Methylcinnamic acid

Vue d'ensemble

Description

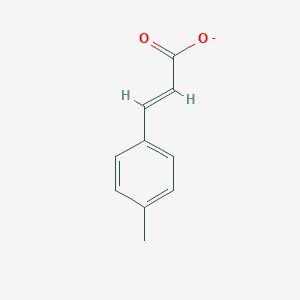

4-Methylcinnamic acid is a member of cinnamic acids . It is a white fine crystalline powder and its linear formula is CH3C6H4CH=CHCO2H .

Synthesis Analysis

4-Methylcinnamic acid can be synthesized from 4-Iodotoluene and Acrylic acid . In a study, four types of hydroxycinnamates including 4-Methylcinnamic acid were synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .Molecular Structure Analysis

The molecular weight of 4-Methylcinnamic acid is 162.19 . The structure of 4-Methylcinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group .Physical And Chemical Properties Analysis

4-Methylcinnamic acid is a solid substance . It has a melting point of 196-198 °C . It is soluble in DMSO at 90 mg/mL (ultrasonic) .Applications De Recherche Scientifique

Bioorganic & Medicinal Chemistry

It targets the hydroxy-carboxylic acid receptor HCA2 (GPR109A), a G protein-coupled receptor, which is significant in medicinal chemistry research for developing antidyslipidemic drugs .

Antioxidant Activity

Cinnamic acid derivatives, including 4-Methylcinnamic acid, have been studied for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Research has been conducted on the antimicrobial activities of cinnamic acid derivatives, suggesting potential applications in developing new antimicrobial agents .

Cancer Research

Some studies indicate that cinnamic acid derivatives can have anticancer properties, making them relevant in cancer research for therapeutic applications .

Neurodegenerative Diseases

Derivatives of cinnamic acid have been reported to prevent alpha-synuclein amyloid transformation, aiding in the treatment of Parkinson’s disease .

Enzyme Inhibition

Studies have explored the role of cinnamic acid derivatives in inhibiting enzymes like tyrosinase, which is significant in understanding and treating conditions like hyperpigmentation .

Safety And Hazards

4-Methylcinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Cinnamic acid derivatives, including 4-Methylcinnamic acid, have been reported to play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . They have been found to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

Propriétés

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURHILYUWQEGOS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901045 | |

| Record name | NoName_95 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylcinnamic acid | |

CAS RN |

1866-39-3 | |

| Record name | trans-p-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1866-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-p-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-methylcinnamic acid interact with its target and what are the downstream effects?

A1: While the exact mechanism of action remains unclear, research suggests that 4-methylcinnamic acid primarily targets the fungal cell wall. [] Specifically, it demonstrates synergistic antifungal activity when combined with cell wall-disrupting agents like caspofungin and octyl gallate. [] This synergy indicates that 4-methylcinnamic acid likely enhances the disruption of the fungal cell wall, ultimately leading to cell death. Furthermore, 4-methylcinnamic acid can overcome tolerance mechanisms in certain fungal strains, such as the glr1Δ mutant of Saccharomyces cerevisiae, which displays resistance to the related compound 4-methoxycinnamic acid. [] This suggests that the methyl group at the para position plays a crucial role in its activity and ability to bypass resistance mechanisms.

Q2: What is the structural characterization of 4-methylcinnamic acid?

A2:

- Spectroscopic Data: While the provided research does not delve into specific spectroscopic details, it's important to note that techniques like Raman and infrared spectroscopy are valuable for characterizing 4-methylcinnamic acid and its solid-state reactions. [] These techniques can provide information about vibrational modes, which are sensitive to molecular structure and intermolecular interactions.

Q3: How does the structure of cinnamic acid derivatives, specifically the presence of different substituents, impact their antifungal activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the cinnamic acid scaffold influence antifungal potency. Research indicates that the type and position of substituents on the benzene ring significantly affect activity. For instance, 4-methylcinnamic acid exhibits higher antifungal activity compared to its 4-methoxy counterpart, particularly against the glr1Δ mutant. [] This suggests that the presence of a methyl group at the para position is advantageous for overcoming resistance mechanisms in certain fungal strains. Furthermore, other derivatives like 4-chloro-α-methylcinnamic acid demonstrate potent synergistic antifungal effects when combined with conventional antifungals. [] These findings highlight the importance of exploring diverse substituents on the cinnamic acid framework to optimize antifungal efficacy.

Q4: What are the potential applications of 4-methylcinnamic acid and its derivatives in overcoming antifungal resistance?

A4: 4-methylcinnamic acid and its derivatives hold promise as potential "intervention catalysts" to enhance the efficacy of existing antifungal agents. [] By synergizing with conventional drugs like caspofungin, these compounds could potentially lower the required dosage, thereby minimizing toxicity and overcoming tolerance mechanisms in resistant fungal strains. This approach is particularly relevant considering the increasing prevalence of drug-resistant fungal infections, which pose a significant threat to human health. Further research is needed to explore their therapeutic potential in clinical settings.

Q5: How is computational chemistry being used to study 4-methylcinnamic acid and related compounds?

A5: Computational studies, including crystal structure prediction and molecular docking, can provide valuable insights into the solid-state behavior and potential interactions of 4-methylcinnamic acid with its biological targets. [] For example, researchers have used computational doping studies to explore the crystal structure landscape of 4-methylcinnamic acid and its halogenated analogs (4-bromo and 4-chlorocinnamic acid). [] These studies can help elucidate the influence of intermolecular interactions, such as π⋅⋅⋅π stacking and hydrogen bonding, on the formation of different crystal forms (polymorphs), which can impact physicochemical properties like solubility and dissolution rate.

Q6: What analytical techniques are commonly employed for characterizing and quantifying 4-methylcinnamic acid?

A6: Several analytical techniques are useful for studying 4-methylcinnamic acid. These include:

- Chromatographic methods: High-performance liquid chromatography (HPLC) is widely used for separating and quantifying 4-methylcinnamic acid in various matrices. [] This technique is particularly suitable for analyzing water-soluble cinnamic acid derivatives.

- Spectroscopic techniques: As mentioned earlier, Raman and infrared spectroscopy are valuable for characterizing the vibrational modes of 4-methylcinnamic acid and investigating its solid-state reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

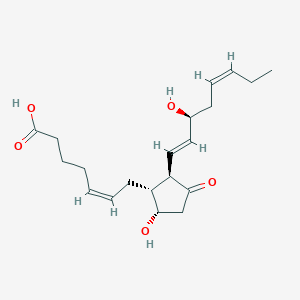

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

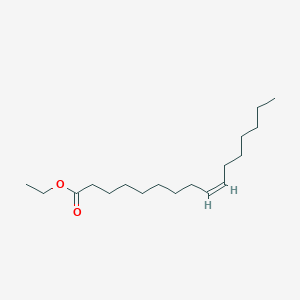

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

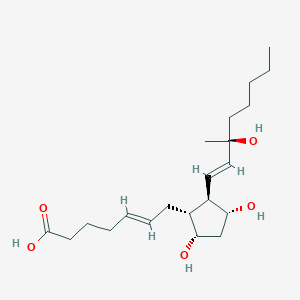

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)